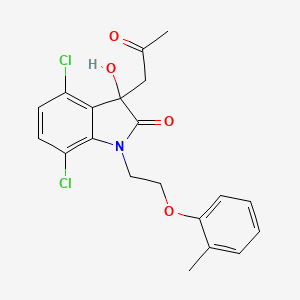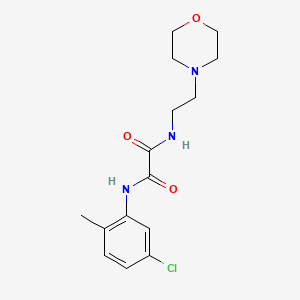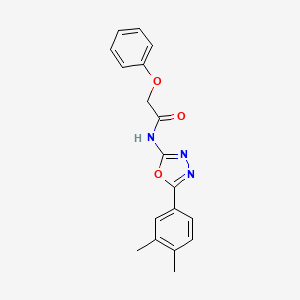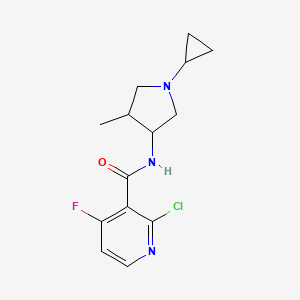
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, also known as DHI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. DHI is a derivative of indolin-2-one, a class of compounds known for their diverse biological activities.
科学的研究の応用
Mechanism and Selectivity in Oxidation Reactions
Water-soluble organic compounds, including those similar in structure to 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, have been studied for their selective oxidation by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. These studies reveal insights into the reactivity and selectivity of hydrocarbon oxidation, including the oxidation of p-toluenesulfonic acid to corresponding alcohols and aldehydes without further oxidation to carboxylic acids, showcasing the potential for selective functionalization of hydrocarbons (Labinger et al., 1993).
Antibacterial Agents Synthesis
Research on the synthesis of antibacterial agents has explored compounds with structures related to this compound. These compounds, particularly those with amino- and/or hydroxy-substituted cyclic amino groups, have shown significant in vitro and in vivo antibacterial activity. Such studies contribute to the development of new antibacterial agents, highlighting the compound's relevance in the synthesis of pharmacologically active molecules (Egawa et al., 1984).
Multifunctional Drugs for Alzheimer's Disease
Indoline derivatives, similar to this compound, have been investigated for their potential as multifunctional drugs in the treatment of Alzheimer's disease. These compounds exhibit both antioxidant activity and cholinesterase inhibitory activities, indicating their potential for addressing the multifaceted nature of Alzheimer's disease. Such research underscores the significance of indoline derivatives in developing treatments that target multiple pathways involved in disease progression (Yanovsky et al., 2012).
Antimicrobial Activity of Substituted Acetohydrazides
Studies on the antimicrobial activity of compounds structurally related to this compound, such as substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, have demonstrated the potential for these molecules in antimicrobial applications. Such research highlights the importance of exploring novel chemical structures for antimicrobial properties, contributing to the development of new therapeutic agents (Prasad, 2017).
特性
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-12-5-3-4-6-16(12)27-10-9-23-18-15(22)8-7-14(21)17(18)20(26,19(23)25)11-13(2)24/h3-8,26H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYCMLPXASQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)


![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)